3-Aminobutanamide hydrochloride

Description

General Context and Significance as a Chemical Building Block

3-Aminobutanamide (B1278367) hydrochloride, also known as β-aminobutyramide hydrochloride, is a chemical compound that serves as a specialized building block in organic synthesis. As a chiral molecule, it offers a synthetically versatile scaffold for the construction of more complex chemical structures. Its significance lies in the distinct arrangement of its functional groups: a primary amine at the beta-position (C-3) relative to the amide group, a primary amide, and a stereocenter at the C-3 position. This unique combination allows for regioselective modifications and the introduction of specific three-dimensional geometries into target molecules.

The presence of both a nucleophilic amino group and a robust amide moiety in the same molecule makes 3-aminobutanamide hydrochloride a useful intermediate. The hydrochloride salt form enhances the compound's stability and handling properties as a solid reagent. While its isomer, 2-aminobutanamide (B112745) hydrochloride, is widely documented as a key intermediate in the synthesis of pharmaceuticals, this compound is utilized in more niche areas of academic and industrial research, valued for the specific β-amino amide motif it provides. Its availability as a research chemical, identified by CAS number 54758-65-5, underscores its role as a tool for synthetic chemists. bldpharm.com

Research Trajectories and Scope within Academic Chemistry

The application of this compound in research is primarily as an intermediate or precursor in multi-step syntheses. Its research trajectory is not toward broad, general use but rather in targeted applications where the β-amino amide structure is a crucial design element. The scope of its use is evident in the creation of more elaborate, functionalized molecules.

For instance, the core structure of 3-aminobutanamide is incorporated into larger, heterocyclic systems. A notable example is its use in forming derivatives such as N-(4-Acetyl-1,3-thiazol-2-yl)-3-aminobutanamide hydrochloride. echemi.comechemi.com In this context, the primary amine of the 3-aminobutanamide starting material is used to form a new bond with a thiazole (B1198619) ring system, demonstrating its utility as a nucleophilic component for building complex heterocyclic amides.

Furthermore, specific stereoisomers of the compound are cited in patent literature, highlighting its role in stereospecific synthesis. A patent mentions (3S)-3-aminobutanamide hydrochloride, confirming its use in constructing enantiomerically specific compounds. google.com This application is critical in fields where the precise three-dimensional arrangement of atoms dictates molecular function. These research examples position this compound as a specialized reagent for chemists to access molecules with a defined β-amino amide substructure.

Mentioned Compounds

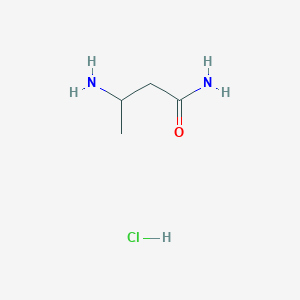

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminobutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHVFCMTYGXRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54758-65-5 | |

| Record name | Butanamide, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54758-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminobutanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Aminobutanamide Hydrochloride

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes in organic synthesis, or biocatalysis, offers unparalleled regio- and stereoselectivity, often under mild reaction conditions. nih.gov These methods are particularly valuable for producing enantiomerically pure compounds, a common requirement for biologically active molecules. nih.govnih.gov

Stereoselective hydrogenation is a powerful technique for setting chiral centers. Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation represents a state-of-the-art method for converting a racemic mixture entirely into a single desired enantiomer. nih.gov This process typically involves a metal catalyst, such as Ruthenium, which selectively hydrogenates one enantiomer of a rapidly racemizing substrate. nih.gov While specific examples for the direct stereoselective hydrogenation to 3-aminobutanamide (B1278367) are not extensively detailed in current literature, this methodology is a well-established protocol for the synthesis of structurally related chiral amino compounds. nih.gov

Enzymatic resolution is a widely applied biocatalytic method for separating racemic mixtures. This technique relies on an enzyme that selectively reacts with only one enantiomer of a racemic substrate, allowing for the separation of the unreacted enantiomer from the newly formed product.

A prominent strategy for producing chiral amino amides is the kinetic resolution of a racemic amino amide using a stereoselective aminopeptidase. For instance, in a process analogous to what could be applied for 3-aminobutanamide, (S)-2-aminobutanamide has been successfully synthesized via the kinetic resolution of its racemic form using a D-aminopeptidase. researchgate.netnih.gov A novel D-aminopeptidase from Brucella sp. (Bs-Dap) has shown high activity and enantioselectivity for this transformation. nih.gov The enzyme specifically catalyzes the hydrolysis of the (R)-enantiomer to the corresponding (R)-amino acid, leaving the desired (S)-2-aminobutanamide unreacted and in high enantiomeric purity. researchgate.netnih.gov

The key parameters of this enzymatic resolution are summarized in the table below.

Table 1: Kinetic Resolution for (S)-2-Aminobutanamide Production

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | D-aminopeptidase from Brucella sp. (Bs-Dap) | nih.gov |

| Substrate | Racemic 2-aminobutanamide (B112745) | nih.gov |

| Substrate Conc. | 300 g/L | nih.gov |

| Catalyst | Recombinant E. coli whole cells | nih.gov |

| Catalyst Conc. | 4 g/L (wet cell weight) | nih.gov |

| Reaction Time | 80 minutes | nih.gov |

| Conversion | 50% | nih.gov |

A more advanced approach, known as dynamic kinetic resolution (DKR), overcomes the 50% theoretical yield limit of classical kinetic resolution. In DKR, the unreacted enantiomer is continuously racemized in situ, allowing for the complete conversion of the racemic starting material into a single chiral product. nih.gov This has been demonstrated for amino acid amides using a combination of a stereoselective amidase and a racemase, such as α-amino-ε-caprolactam racemase, which can interconvert the two enantiomers of the substrate. nih.gov

Classical Organic Synthesis Pathways

Traditional organic synthesis remains a cornerstone for the production of 3-Aminobutanamide hydrochloride, offering robust and scalable routes from readily available precursors.

These pathways typically involve the sequential formation of key bonds to construct the target molecule.

A notable pathway involves a two-step process starting from a β-keto ester. google.com In the first step, a precursor such as methyl 3-oxobutanoate undergoes ammoniation. This reaction, conducted in an ammonia (B1221849) solution, forms the intermediate 3-aminobutenamide. google.com

The second step is a catalytic reduction (hydrogenation) of the carbon-carbon double bond in the 3-aminobutenamide intermediate. This is typically achieved using a catalyst like Raney nickel under a hydrogen atmosphere to yield the final 3-aminobutanamide product with high purity and yield. google.com

The details of this synthetic route are outlined in the table below.

Table 2: Synthesis via Ammoniation and Catalytic Reduction

| Step | Reaction | Reagents & Conditions | Purity | Yield | Reference |

|---|---|---|---|---|---|

| 1. Ammoniation | Methyl 3-oxobutanoate → 3-Aminobutenamide | 37.5% Ammonia liquor, 30°C | - | - | google.com |

Cyanide-mediated synthesis, often variants of the Strecker reaction, provides a classic and effective method for preparing α-amino amides. Although primarily documented for the isomeric 2-aminobutanamide, the principles are fundamental to amino acid and amide synthesis. The process typically begins with an aldehyde, such as n-propionaldehyde. google.comgoogle.com

The aldehyde reacts with a cyanide source (e.g., hydrocyanic acid or sodium cyanide) and ammonia or an ammonium (B1175870) salt. google.comgoogle.com This forms an α-aminonitrile intermediate (e.g., 2-aminobutyronitrile). google.com The final step involves the controlled hydrolysis of the nitrile group to an amide, yielding the desired aminobutanamide. google.com This route is often cost-effective but requires careful handling of highly toxic cyanide reagents. google.com

Multi-Step Conversions from Precursor Molecules

Halogenation and Amidation Sequences

A robust method for the synthesis of aminobutanamide frameworks involves the ammonolysis of a halogenated precursor. This strategy leverages the reactivity of alpha-halo esters, which can undergo substitution and amidation to form the desired product.

A representative synthesis starts with a readily available material like methyl 2-bromobutyrate. This alpha-bromo ester is subjected to ammoniation, typically using a solution of ammonia in an alcohol such as methanol (B129727) or isopropanol. In this key step, ammonia acts as a nucleophile, displacing the bromide ion at the C2 position and also converting the methyl ester into a primary amide. This dual reaction directly forms the racemic DL-2-aminobutanamide. The resulting free base can then be treated with hydrogen chloride to precipitate the hydrochloride salt. This method is advantageous due to the use of inexpensive starting materials and a straightforward reaction sequence.

Lactone Opening and Subsequent Functionalization

An alternative synthetic approach utilizes the ring-opening of a lactone precursor. Beta-lactones, such as β-butyrolactone, are strained four-membered cyclic esters that are susceptible to nucleophilic attack. This reactivity can be harnessed to introduce the required amino functionality.

Protection and Deprotection Strategies in Synthesis

In multi-step syntheses, particularly those involving sensitive functional groups, the use of protecting groups is essential to prevent unwanted side reactions. researchgate.net The amino group of 3-aminobutanamide is nucleophilic and susceptible to reaction with various electrophiles. Therefore, it is often "masked" with a protecting group during certain synthetic transformations.

Commonly used protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. mdpi.comrsc.org

Boc Group: This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under a wide range of conditions but can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. rsc.org

Cbz Group: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl). Its key advantage is its stability to acidic and basic conditions, while being readily cleaved by catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), a process that is orthogonal to the removal of many other protecting groups. rsc.org

These strategies allow chemists to perform reactions on other parts of the molecule without affecting the amino group. Once the desired transformations are complete, the protecting group is removed in a final deprotection step to reveal the free amine of 3-aminobutanamide.

Asymmetric Synthesis and Stereocontrol

Since 3-aminobutanamide is a chiral molecule, controlling its stereochemistry is of paramount importance, especially for applications where only a single enantiomer is active. This is achieved through asymmetric synthesis or by separating a racemic mixture using chiral resolution techniques.

Chiral Resolution Techniques

Chiral resolution is a common industrial method for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, optically pure components. researchgate.net

The most widely reported method for resolving racemic aminobutanamides is through the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent.

This process is exemplified in the resolution of DL-2-aminobutanamide, a close structural analog. The racemic amine is treated with L-(+)-tartaric acid in a suitable solvent like methanol. The two enantiomers of the amine react with the single enantiomer of the acid to form two different diastereomeric salts: (S)-2-aminobutanamide-L-tartrate and (R)-2-aminobutanamide-L-tartrate. These diastereomers have different physical properties, most importantly, different solubilities. By carefully controlling conditions such as temperature and concentration, one of the diastereomeric salts will crystallize out of the solution while the other remains dissolved. The solid salt can then be isolated by filtration. Finally, the resolved amine is liberated from the tartaric acid, often by treatment with a base or by direct conversion to the hydrochloride salt by introducing dry hydrogen chloride gas. This yields the desired enantiomer, for instance, S-2-aminobutanamide hydrochloride, with high optical purity.

| Resolving Agent | Target Compound | Solvent(s) | Principle of Separation |

| L-Tartaric Acid | DL-Aminobutanamide | Methanol, Isopropanol | Differential solubility of diastereomeric salts |

| L-Tartaric Acid | DL-Schiff base of aminobutanamide | Organic Solvents | Differential solubility of diastereomeric salts |

This table summarizes common resolving agents and principles for aminobutanamide derivatives based on documented chemical processes.

Preferential crystallization is a more specialized resolution technique that can be applied to racemic compounds that form conglomerates. A conglomerate is a mechanical mixture of separate crystals of the two enantiomers, as opposed to a racemic compound where both enantiomers are present in the same crystal lattice.

The process is kinetically controlled and operates within the metastable zone of a supersaturated solution of the racemate. It involves seeding this solution with pure crystals of the desired enantiomer. This seeding induces the crystallization of only that enantiomer, leaving the other dissolved in the mother liquor. The newly formed crystals can then be harvested. Although a powerful technique for large-scale separation, its application is limited to the minority of chiral compounds that form conglomerates. While widely used for some compounds, the application of preferential crystallization to this compound is less commonly documented in scientific literature compared to diastereomeric salt formation.

Chiral Pool and Auxiliary Applications

The chiral pool approach is a highly effective strategy in asymmetric synthesis that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.com Molecules such as amino acids, carbohydrates, and terpenes serve as versatile building blocks, incorporating pre-existing stereocenters into the target molecule. mdpi.comnih.gov For the synthesis of derivatives related to 3-aminobutanamide, amino acids like L-serine or D-serine are common chiral pool sources. mdpi.comresearchgate.net This strategy transforms a naturally occurring chiral molecule through a series of chemical reactions into the desired product, transferring the initial chirality to the final structure. mdpi.com

Alternatively, when a suitable chiral starting material is not available, chiral auxiliaries offer a powerful method for substrate-controlled asymmetric induction. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

One of the most widely used classes of chiral auxiliaries is the Evans oxazolidinones, which can be prepared from corresponding amino acids. wikipedia.orgblogspot.com These auxiliaries are particularly effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions of enolates. researchgate.netblogspot.com In a typical sequence, the acyl derivative of an oxazolidinone is enolized, and the subsequent reaction with an electrophile occurs from the less sterically hindered face, as directed by the bulky substituent on the auxiliary, leading to high diastereoselectivity. blogspot.com

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Origin/Type | Typical Application |

|---|---|---|

| Evans Oxazolidinones | Amino alcohol-derived | Asymmetric alkylations, aldol reactions researchgate.netblogspot.com |

| Camphorsultam | Terpene-derived | Asymmetric Diels-Alder, aldol reactions |

| Pseudoephedrine | Alkaloid-derived | Asymmetric alkylation of amides wikipedia.org |

| 8-Phenylmenthol | Terpene-derived | Asymmetric conjugate additions wikipedia.org |

| tert-Butanesulfinamide | Sulfinamide | Synthesis of chiral amines wikipedia.org |

The application of these auxiliaries involves three key steps: covalent attachment to the substrate, diastereoselective reaction to create the new stereocenter, and finally, non-destructive removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Enantioselective Synthesis Strategies

Enantioselective synthesis, or asymmetric catalysis, represents a highly efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. These methods are often more atom-economical than the use of stoichiometric chiral auxiliaries.

Asymmetric Hydrogenation Asymmetric hydrogenation is a powerful tool for establishing stereocenters and is widely used in the synthesis of pharmaceuticals. nih.govhilarispublisher.com This method typically involves the reduction of a prochiral carbon-carbon double bond in a precursor molecule using hydrogen gas and a chiral transition metal catalyst. For the synthesis of 3-aminobutanamide, a suitable precursor would be an unsaturated derivative, such as a substituted 3-aminocrotonamide (B231188) or a related structure. Catalysts for these transformations are often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands like DuPHOS or BINAP. nih.govhilarispublisher.com The choice of ligand is crucial as it creates a chiral environment around the metal center, dictating the facial selectivity of hydrogen addition to the double bond and thus the stereochemistry of the product. researchgate.net A notable application is the synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, where the key step is the asymmetric hydrogenation of a tetrasubstituted C=C bond using a Rh-Me-DuPHOS catalyst, achieving very high enantiomeric excess. nih.gov

Catalytic Asymmetric Rearrangements Modern organic synthesis has seen the development of catalytic, enantioselective rearrangements that can construct complex chiral molecules. The catalytic enantioconvergent 2-aza-Cope rearrangement is a sophisticated strategy for producing β-amino amides with high stereocontrol. acs.orgacs.org This reaction involves a dynamic kinetic resolution of racemic β-formyl amides, where a chiral phosphoric acid catalyst promotes a wustl.eduwustl.edu-sigmatropic rearrangement. acs.orgacs.org This process establishes both a new carbon-carbon and a new carbon-nitrogen bond, along with two adjacent stereocenters, with high diastereo- and enantioselectivity. acs.org The resulting β-imino amide products can then be readily hydrolyzed under mild conditions to furnish the desired primary β-amino amide. acs.org

Copper-Catalyzed Hydroamination The direct addition of an amine to a carbon-carbon double bond is an atom-economical method for synthesizing chiral amines. Copper(I) hydride (CuH) catalyzed hydroamination has emerged as a robust method for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov In this process, a chiral ligand, often a phosphine, controls the regiochemistry and enantioselectivity of the addition of the Cu-H species across the alkene. The reaction can be performed on α,β-unsaturated esters, which, after hydroamination and subsequent hydrolysis, yield the target β-amino acid or its derivatives. nih.gov This methodology allows for the formation of the C-N bond at the β-position with high enantioselectivity, providing a direct route to chiral building blocks like 3-aminobutanamide. nih.gov

Table 2: Overview of Enantioselective Synthetic Strategies for β-Amino Amides/Acids

| Strategy | Catalyst System Example | Precursor Type | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium / Chiral Phosphine (e.g., Me-DuPHOS) nih.gov | α,β-Unsaturated Amide/Ester | Reduction of a C=C bond to set stereocenter; high enantiomeric excess. nih.gov |

| Aza-Cope Rearrangement | Chiral Phosphoric Acid acs.orgacs.org | Racemic β-Formyl Amide | Dynamic kinetic resolution; forms C-C and C-N bonds simultaneously. acs.org |

| CuH-Catalyzed Hydroamination | Copper Hydride / Chiral Ligand nih.gov | α,β-Unsaturated Carbonyl | Direct C-N bond formation; high regioselectivity and enantioselectivity. nih.gov |

| Asymmetric Aminomethylation | Chiral Imidodiphosphorimidate (IDPi) nih.gov | Bis-silyl Ketene Acetal | Catalytic one-pot approach to free β2-amino acids. nih.gov |

These advanced strategies provide powerful and versatile routes to enantiopure this compound, enabling further investigation into its properties and applications.

Iii. Chemical Reactivity and Mechanistic Investigations of 3 Aminobutanamide Hydrochloride

Fundamental Reaction Pathways

The reactivity of 3-aminobutanamide (B1278367) hydrochloride is characterized by its ability to participate in a variety of fundamental organic reactions, including nucleophilic substitutions, redox transformations, and derivatization of its amine and amide moieties.

Nucleophilic Substitution Reactions

The amino group in 3-aminobutanamide hydrochloride possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in substitution reactions. A key example of this reactivity is observed in the synthesis of related aminobutanamide structures. For instance, the synthesis of (S)-2-aminobutanamide hydrochloride can be achieved through the ammonolysis of a suitable precursor like methyl 2-bromobutyrate. In this reaction, the ammonia (B1221849) molecule acts as a nucleophile, displacing the bromide to form the amino-amide product. This process underscores the nucleophilic character of the amino group, a fundamental aspect of its reactivity. chemguide.co.ukgoogle.comcognitoedu.orgyoutube.comsavemyexams.com

The general mechanism for such a nucleophilic substitution, specifically an SN2 reaction with a primary halogenoalkane, can be outlined as follows:

The nucleophile (in this case, an amine) attacks the electrophilic carbon atom bearing the halogen.

A transition state is formed where the nucleophile-carbon bond is forming concurrently with the carbon-halogen bond breaking.

The halogen departs as a halide ion, resulting in the formation of a protonated amine.

A base, which can be another molecule of the amine, deprotonates the newly formed ammonium (B1175870) ion to yield the final amine product.

This reactivity is not limited to ammonia; primary and secondary amines can also act as nucleophiles, leading to the formation of secondary and tertiary amine derivatives, respectively. chemguide.co.uk

Oxidation and Reduction Transformations

While specific studies detailing the oxidation and reduction of this compound are not extensively documented, the reactivity of its functional groups allows for predictable transformations. The primary amine is susceptible to oxidation, which can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation may yield imines, while stronger conditions could lead to the formation of nitro compounds or cleavage of the carbon-nitrogen bond.

Conversely, the amide functional group can undergo reduction. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required to reduce an amide. This reaction would convert the amide moiety into a primary amine, transforming this compound into 1,3-butanediamine (B1605388) dihydrochloride. The general mechanism for amide reduction with LiAlH₄ involves the initial addition of a hydride ion to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, and subsequent elimination to form an iminium ion, which is then further reduced to the amine.

Amidation and Derivatization Reactions

The primary amino group of this compound is readily available for acylation reactions to form a new amide bond, a process often referred to as derivatization. This is a common strategy to modify the properties of the parent molecule. For example, the amino group can react with acid chlorides or acid anhydrides to yield N-acylated derivatives. commonorganicchemistry.comsioc-journal.cnhud.ac.uk

A notable example from the literature, though on a related β-amino acid derivative, is the synthesis of N-heterocycle-3-N′-benzyloxycarbonyl-β-aminobutanamides. nih.gov This demonstrates the feasibility of selectively acylating the amino group. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Aminobutanamide | Acid Chloride (R-COCl) | N-(1-carbamoylpropan-2-yl)amide | Amidation |

| 3-Aminobutanamide | Acid Anhydride ((RCO)₂O) | N-(1-carbamoylpropan-2-yl)amide | Amidation |

| 3-Aminobutanamide | Alkyl Halide (R-X) | N-Alkyl-3-aminobutanamide | N-Alkylation |

Table 1: Examples of Amidation and Derivatization Reactions

Role in Complex Chemical Transformations

The bifunctional nature of this compound makes it a potentially valuable building block for the synthesis of more complex molecular architectures, including heterocyclic and macrocyclic structures.

Cyclization Reactions and Heterocycle Formation

The presence of both an amino and an amide group within the same molecule opens up possibilities for intramolecular cyclization reactions to form heterocyclic rings. While direct examples involving this compound are not prevalent in the literature, the cyclization of related β-amino amides and acids is a well-established strategy for heterocycle synthesis. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.netnih.govresearchgate.netias.ac.inmdpi.com

For instance, derivatives of β-amino acids can be used to synthesize pyrimidinones. A general approach involves the condensation of a β-keto ester with a guanidine (B92328) derivative, which contains a similar amidine functionality. researchgate.net By analogy, one could envision a scenario where a suitably activated derivative of 3-aminobutanamide undergoes an intramolecular condensation to form a six-membered dihydropyrimidinone ring.

The synthesis of 3-amino oxindoles from N-aryl amides through intramolecular cyclization further illustrates the potential for such transformations. rsc.orgresearchgate.net This suggests that with appropriate substitution, the carbon backbone of 3-aminobutanamide could be induced to cyclize.

| Precursor Type | Heterocycle Formed | General Method |

| β-Amino ester/amide | Lactam | Intramolecular amidation |

| β-Keto amide | Pyridone | Condensation with an active methylene (B1212753) compound |

| N-Aryl amide | Oxindole | Intramolecular C-H activation/amination |

Table 2: Heterocycle Formation from Amide-Containing Precursors

Formation of Macrocyclic Structures

The formation of macrocycles often relies on the strategic connection of linear precursors. Amide bond formation is a robust and common reaction used in macrocyclization due to the stability of the resulting linkage. nih.govacs.orgacs.orgpnas.org While there is no direct evidence of this compound being used in the formation of macrocyclic structures, its bifunctional nature makes it a conceivable component in such syntheses.

In principle, a derivative of 3-aminobutanamide could be incorporated into a longer chain that is then cyclized. For example, the amino group could be linked to one end of a growing chain, and the amide (or a carboxylic acid derived from it) could be activated to react with the other end, closing the ring. The success of such macrocyclization reactions is often dependent on high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics and the analysis of transition states provide fundamental insights into the chemical behavior of this compound. While specific experimental kinetic data for this compound is not extensively available in the public domain, a comprehensive understanding can be constructed by examining the well-established principles of amide reactivity and drawing upon data from analogous compounds. The primary reaction of interest for amides, including 3-aminobutanamide, is hydrolysis, which can be catalyzed by acid or base, or proceed uncatalyzed in the presence of water.

In acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com Under basic conditions, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon. acs.org The uncatalyzed reaction with water is typically the slowest. researchgate.net

The stability of the amide bond in 3-aminobutanamide is a key factor in its reactivity. Amides are generally stable functional groups due to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts partial double bond character to the C-N bond. masterorganicchemistry.com However, the presence of the amino group on the β-carbon may influence the electronic properties of the carbonyl group and its susceptibility to nucleophilic attack. Studies on the hydrolysis of active esters of β-amino acids have indicated that they can be more resistant to hydrolysis compared to their α-amino acid counterparts. rsc.org

Detailed Research Findings

Theoretical studies on simpler amides provide valuable benchmarks for the activation energies associated with hydrolysis. These computational analyses determine the free energy barriers for the formation of the tetrahedral intermediate, which is a critical step in the reaction pathway. acs.org For instance, first-principle electronic structure calculations have been used to model the base-catalyzed hydrolysis of a series of amides in aqueous solution. acs.org

The calculated free energy barriers for the base-catalyzed hydrolysis of several simple amides are presented below. These values illustrate the energy required to reach the transition state for the formation of the tetrahedral intermediate.

Table 1: Calculated and Experimental Free Energy Barriers for Base-Catalyzed Amide Hydrolysis

| Amide | Calculated Free Energy Barrier (kcal/mol) acs.org | Experimental Free Energy Barrier (kcal/mol) acs.org |

|---|---|---|

| Formamide (B127407) | 21.6 | 21.2 |

| N-methylacetamide | 22.7 | 21.5 |

| N,N-dimethylformamide (DMF) | 23.1 | 22.6 |

| N,N-dimethylacetamide (DMA) | 26.0 | 24.1 |

These data show a good correlation between theoretical calculations and experimental findings and demonstrate how substitution on the amide nitrogen can affect the activation energy. acs.org As substitution increases, the energy barrier tends to increase. acs.org

Furthermore, estimates for the activation energies for the different catalytic mechanisms of general amide bond hydrolysis have been reported.

Table 2: Estimated Activation Energies for Amide Hydrolysis Mechanisms

| Mechanism | Estimated Activation Energy (kJ/mol) researchgate.net |

|---|---|

| Base Catalyzed | 21 |

| Acid Catalyzed | 31 |

| Water-Assisted | 99 |

These values highlight the significantly higher energy barrier for the uncatalyzed reaction compared to the catalyzed pathways, underscoring the importance of catalysis in amide hydrolysis.

Transition State Analysis

Transition state theory provides a framework for understanding the structure and energetics of the highest energy point along the reaction coordinate. For the hydrolysis of an amide like 3-aminobutanamide, the transition state for the formation of the tetrahedral intermediate is of central importance.

Computational studies on the base-catalyzed hydrolysis of formamide suggest that the transition state structure involves the attacking hydroxide ion and is stabilized by hydrogen bonding with several solvent water molecules. acs.org Specifically, the favorable transition state structure for the formation of the tetrahedral intermediate in the hydroxide ion-catalyzed hydrolysis of formamide may involve three water molecules solvating the attacking hydroxide oxygen and two additional water molecules interacting with the carbonyl oxygen of the amide. acs.org

In the acid-catalyzed mechanism, the transition state involves a protonated amide, which makes the carbonyl carbon more electrophilic. The nucleophile (water) attacks this activated carbonyl group. The transition state is characterized by the partial formation of the new carbon-oxygen bond and the partial breaking of the carbonyl pi bond.

The geometry of the transition state is crucial in determining the reaction rate. Factors that stabilize the transition state relative to the reactants will lower the activation energy and increase the reaction rate. For this compound, the presence of the protonated amino group could potentially influence the transition state through intramolecular interactions or by affecting the solvation shell around the reacting center. However, without specific computational studies on this molecule, these effects remain speculative.

Iv. Applications of 3 Aminobutanamide Hydrochloride As a Synthetic Intermediate

General Utility in the Synthesis of Diverse Organic Structures

The presence of both an amino and an amide functional group allows 3-aminobutanamide (B1278367) hydrochloride to participate in a wide array of chemical transformations. The primary amine can act as a nucleophile in reactions such as acylation, alkylation, and condensation, while the amide moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic pathways.

This dual functionality makes it a valuable precursor for creating molecules with more complex architectures. For instance, the amine group can be protected, allowing for selective modification at the amide position, or vice versa. This strategic manipulation is fundamental to multi-step syntheses where precise control over reactivity is paramount.

Contribution to Chiral Molecule Construction

The significance of chirality in pharmaceuticals and material science is well-established, with enantiomers of a compound often exhibiting distinct biological activities or physical properties. nih.gov 3-Aminobutanamide hydrochloride serves as a crucial starting material in the stereoselective synthesis of chiral molecules.

A key application of this compound is in the preparation of optically pure compounds. The racemic mixture of 3-aminobutanamide can be resolved into its individual enantiomers, typically through diastereomeric salt formation with a chiral resolving agent like tartaric acid. google.com For example, the (S)-enantiomer is a key intermediate in the synthesis of the antiepileptic drug Levetiracetam. google.comgoogle.com

The general process involves reacting racemic 3-aminobutanamide with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization. Subsequent treatment of the separated diastereomer liberates the desired optically active amine. This method provides access to both (R)- and (S)-3-aminobutanamide hydrochlorides, which are valuable chiral building blocks for asymmetric synthesis. bldpharm.comtcichemicals.com

Once the optically pure this compound is obtained, its chiral center can be incorporated into more complex molecules, effectively installing a stereocenter at a specific position. This is a fundamental strategy in the total synthesis of natural products and the development of new chiral drugs.

The amino group of the chiral 3-aminobutanamide can be used to introduce a stereogenic center via reactions like reductive amination or by serving as a chiral auxiliary. In the latter case, the chiral fragment directs the stereochemical outcome of a subsequent reaction and can then be cleaved from the molecule.

Role in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in pharmaceuticals and agrochemicals. nih.govresearchgate.net this compound provides a convenient entry point for the synthesis of various nitrogen-containing heterocyclic systems.

The bifunctional nature of this compound makes it an ideal substrate for intramolecular cyclization reactions to form nitrogen-containing rings. For example, under appropriate conditions, the amino group can react with a suitable electrophile, followed by cyclization involving the amide nitrogen or a derivative thereof. This can lead to the formation of various heterocyclic cores, such as piperidinones, pyrrolidinones, and other related structures. The specific heterocyclic system formed depends on the reaction conditions and the other reagents employed.

Beyond the synthesis of simple heterocycles, this compound can be utilized in more complex transformations involving framework modifications and ring annulation. The amino group can act as a handle to append new rings onto an existing molecular scaffold. For instance, it can participate in cascade reactions or multicomponent reactions to build intricate polycyclic systems in a single step. researchgate.net These strategies are highly valued in medicinal chemistry for generating libraries of structurally diverse compounds for biological screening. researchgate.net

V. Advanced Spectroscopic and Analytical Methodologies for the Characterization of 3 Aminobutanamide Hydrochloride

Structural Elucidation Techniques

Structural elucidation is a critical process in chemistry that involves determining the precise arrangement of atoms within a molecule. For 3-aminobutanamide (B1278367) hydrochloride, a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) offers a powerful approach to confirm its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of 3-aminobutanamide hydrochloride, distinct signals corresponding to the various protons in the molecule would be observed. For instance, a study of (S)-2-aminobutanamide hydrochloride, a related isomer, in DMSO-d6 showed signals for the amine protons (broad singlet around 8.27 ppm), amide protons (broad singlets around 8.00 and 7.50 ppm), the methine proton (triplet around 3.67 ppm), the methylene (B1212753) protons (multiplet around 1.78 ppm), and the methyl protons (triplet around 0.89 ppm). rsc.org The splitting patterns (e.g., triplets, multiplets) arise from the coupling between adjacent protons and provide valuable connectivity information.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for an Aminobutanamide Hydrochloride Scaffold

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Amine (NH₃⁺) | ~8.3 | broad singlet |

| Amide (CONH₂) | ~8.0, ~7.5 | broad singlets |

| Methine (CH) | ~3.7 | triplet |

| Methylene (CH₂) | ~1.8 | multiplet |

| Methyl (CH₃) | ~0.9 | triplet |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific isomer.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within a molecule. pressbooks.pub Since the natural abundance of the ¹³C isotope is low (~1.1%), these spectra are often acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio. pressbooks.pubbhu.ac.in Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronegativity of attached atoms. pressbooks.pub For example, the carbonyl carbon of the amide group would appear significantly downfield (at a higher ppm value) compared to the aliphatic carbons. pressbooks.pub

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 170-180 |

| Methine (CH-NH₃⁺) | 50-60 |

| Methylene (CH₂) | 20-40 |

| Methyl (CH₃) | 10-20 |

Note: These are general ranges and can be influenced by solvent and other factors.

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure. scribd.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically over two to three bonds. sdsu.edulibretexts.org In the COSY spectrum of this compound, cross-peaks would connect the signals of the methyl protons to the methylene protons, the methylene protons to the methine proton, and potentially the methine proton to the amine protons, confirming the carbon backbone's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates directly attached proton and carbon atoms. sdsu.eduprinceton.edu An HSQC spectrum would show a cross-peak for each C-H bond, definitively assigning which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to three bonds. princeton.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC spectrum could show a correlation between the carbonyl carbon and the protons on the adjacent methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This can provide valuable information about the molecule's three-dimensional conformation.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₄H₁₁ClN₂O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The ability to obtain high mass accuracy is a key advantage of HRMS in structural elucidation. researchgate.net This technique is particularly valuable for confirming the identity of novel compounds or for analyzing complex mixtures. nih.govnih.gov

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of polar molecules like this compound. This soft ionization technique allows for the analysis of the intact molecule with minimal fragmentation. In positive ion mode, this compound typically protonates to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion provides a direct measurement of the molecular mass of the free base, 3-aminobutanamide.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By inducing fragmentation of the parent ion, characteristic fragment ions are produced, which can be used to confirm the connectivity of the atoms within the molecule.

Table 1: Illustrative ESI-MS Fragmentation Data for 3-Aminobutanamide

| Ion Description | Theoretical m/z |

| Protonated Molecule [M+H]⁺ | 103.0866 |

| Fragment from loss of Ammonia (B1221849) [M+H-NH₃]⁺ | 86.0600 |

| Fragment from loss of Acetamide [M+H-C₂H₅NO]⁺ | 44.0495 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The resulting spectrum is a unique fingerprint of the compound. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to its primary amine (as an ammonium (B1175870) salt), amide, and alkyl groups. The presence of the hydrochloride salt significantly influences the N-H stretching region.

Table 2: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | Ammonium Salt (R-NH₃⁺) | 3200-2800 (broad) |

| N-H Stretch | Amide | ~3350 and ~3180 |

| C-H Stretch | Alkyl | 2960-2850 |

| C=O Stretch (Amide I) | Amide | ~1670 |

| N-H Bend (Amide II) | Amide | ~1560 |

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information about the carbon backbone and other symmetric features of the molecule.

Table 3: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Approximate Raman Shift (cm⁻¹) |

| C-H Stretch | Alkyl | 2950-2850 |

| C=O Stretch (Amide I) | Amide | ~1670 |

| C-C Stretch | Alkyl Backbone | 1200-800 |

Chiral Purity and Enantiomeric Excess Determination

Due to the presence of a stereocenter at the third carbon, 3-aminobutanamide exists as two enantiomers: (R)-3-aminobutanamide and (S)-3-aminobutanamide. Determining the chiral purity, or enantiomeric excess (e.e.), is crucial.

Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The choice of CSP and mobile phase is critical for achieving optimal resolution. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds, including amines and amides.

To enhance the separation and detection of 3-aminobutanamide enantiomers, derivatization is a common strategy. This involves chemically modifying the analyte to improve its chromatographic behavior or detectability. Since 3-aminobutanamide lacks a strong UV chromophore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection.

The primary amine group of 3-aminobutanamide is the typical site for derivatization. Reagents such as dansyl chloride or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) can be used. Derivatization with a chiral reagent like Marfey's reagent converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.

Table 4: Common Derivatizing Agents for Chiral Amine Analysis

| Derivatizing Agent | Resulting Derivative | Key Advantage |

| Marfey's Reagent | Diastereomers | Separation on achiral columns |

| Dansyl Chloride | Fluorescent Derivative | Enhanced sensitivity |

| o-Phthalaldehyde (OPA) | Fluorescent Derivative | Pre-column derivatization |

Optical Rotation Measurements

Optical rotation is a critical technique for characterizing chiral compounds like this compound. It measures the extent to which a substance rotates the plane of plane-polarized light. libretexts.org This property, known as optical activity, is unique to enantiomers. One enantiomer will rotate light in a clockwise (+) or dextrorotatory direction, while its mirror image will rotate light by an equal magnitude in the counter-clockwise (-) or levorotatory direction. libretexts.org A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation. libretexts.org

The specific rotation ([α]) is a standardized measure, calculated from the observed rotation, and depends on the temperature, the wavelength of light used (commonly the D-line of a sodium lamp, 589 nm), the concentration of the sample, and the path length of the polarimeter tube.

While specific experimental data for the optical rotation of this compound is not widely published, data for its constitutional isomer, (S)-2-Aminobutanamide hydrochloride, is available and illustrates the application of this technique. For (S)-2-Aminobutanamide hydrochloride, a specific rotation value of +24° (at 22°C, with a concentration of 1 g/100mL in water) has been reported. sigmaaldrich.comchemicalbook.com Another source specifies a range of +22.0 to +27.0 degrees. watson-int.com This positive value confirms the presence of a single enantiomer in excess and characterizes it as dextrorotatory. A similar analysis would be essential to confirm the enantiomeric purity and assign the d/l descriptor for a given sample of this compound.

Solid-State Structural Analysis

The arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical properties. For this compound, this involves determining the precise three-dimensional structure of the molecule and how these molecules pack together to form a crystal.

Single-Crystal X-ray Diffraction (XRD)

Although a single-crystal structure for this compound is not available in the surveyed literature, a detailed study on its isomer, (R)-2-aminobutanamide hydrochloride, was recently published and serves as an excellent example of the data obtained from such an analysis. researchgate.net The study confirmed the structure and provided detailed crystallographic data. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₁₁ClN₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.6325(2) Å |

| b = 7.5867(2) Å | |

| c = 17.3719(4) Å | |

| Unit Cell Volume (V) | 655.01(3) ų |

| Molecules per Unit Cell (Z) | 4 |

| Temperature | 200 K |

For a chiral molecule, XRD analysis can determine not just the connectivity of atoms but also their absolute spatial arrangement, distinguishing between the R and S enantiomers. bldpharm.com This is typically achieved through the analysis of anomalous dispersion effects, which are small differences in X-ray scattering when the wavelength of the X-rays is near an absorption edge of an atom in the crystal. The refinement of the Flack parameter is a common method used to confidently assign the absolute configuration. researchgate.net A value close to zero for the Flack parameter indicates that the correct absolute configuration has been determined. In the illustrative case of (R)-2-aminobutanamide hydrochloride, the absolute structure was established by refining the Flack parameter to a value of 0.016(12), confirming the R configuration. researchgate.net

Beyond the structure of a single molecule, XRD reveals how molecules are arranged in the crystal lattice and the intermolecular forces that stabilize this arrangement. For an ionic compound like this compound, which consists of a protonated aminobutanamide cation and a chloride anion, hydrogen bonding is expected to be the dominant intermolecular interaction.

In the crystal structure of the analogue (R)-2-aminobutanamide hydrochloride, the protonated amino group (NH₃⁺) acts as a hydrogen bond donor, forming multiple hydrogen bonds with neighboring chloride ions and the oxygen atom of the amide group on an adjacent molecule. researchgate.net The amide group's N-H protons can also participate in hydrogen bonding. These interactions link the individual ions into a stable, three-dimensional network. Understanding these packing motifs is crucial as they influence physical properties such as solubility, melting point, and stability.

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check of purity and confirms that the empirical formula matches the expected molecular formula.

For this compound, the molecular formula is C₄H₁₁ClN₂O, with a molecular weight of 138.60 g/mol . uni.lunih.gov The theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 4 | 48.044 | 34.67% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 8.00% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 25.58% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 20.21% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.54% |

| Total | 138.598 | 100.00% |

An experimental result from an elemental analyzer that falls within an acceptable margin of error (e.g., ±0.4%) of these theoretical values provides strong evidence for the compound's identity and purity. sigmaaldrich.com

Vi. Theoretical and Computational Chemistry Studies of 3 Aminobutanamide Hydrochloride

Molecular Modeling and Docking Studies

Molecular modeling of 3-aminobutanamide (B1278367) hydrochloride provides a three-dimensional perspective of its structure and potential intermolecular interactions. These models are crucial for understanding how the molecule behaves in various chemical environments. The modeling process would focus on the molecule's ionic nature, comprising the 3-aminobutanamide cation and a chloride anion. Key interactions that can be modeled include the hydrogen bonds formed between the protonated amino group (-NH3+) and the chloride ion, as well as with the amide functional group of neighboring molecules. Van der Waals forces and electrostatic interactions dictate the molecule's packing in a solid state or its conformation in solution.

Docking studies, in a non-biological context, could be computationally performed to simulate the interaction of 3-aminobutanamide hydrochloride with a host molecule or a surface. Such studies would calculate the binding energy and preferred orientation, revealing the specific chemical interactions at play. The primary interactions would involve the amino group acting as a hydrogen bond donor and the amide's carbonyl oxygen acting as a hydrogen bond acceptor, alongside the electrostatic attraction from the chloride ion.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a molecule and a specific activity. wikipedia.orgcreative-biolabs.comijnrd.org For this compound, a QSAR analysis could be developed to predict its efficiency in a synthetic pathway or its chemical reactivity under various conditions, rather than a biological effect.

This involves calculating a set of molecular descriptors that quantify various aspects of the molecule's physicochemical properties. A model could then be built to correlate these descriptors with a measured outcome, such as reaction yield or rate constant. For example, descriptors could predict the molecule's suitability as a precursor in a complex synthesis. The process involves defining the molecular structure, calculating descriptors, and developing a statistical model to find a predictive relationship. nih.govmdpi.com

Below is an interactive table of theoretical molecular descriptors that would be calculated for the 3-aminobutanamide cation in a QSAR study.

| Descriptor Type | Descriptor Name | Description | Potential Relevance |

| Topological | Wiener Index | A measure of the molecule's compactness based on the sum of chemical bond distances. | Relates to molecular shape and accessibility of functional groups. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interaction with polar reagents and solvents. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Basic parameter for stoichiometric calculations and reaction efficiency. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophilicity. | Predicts solubility in different reaction media and partitioning behavior. |

| Quantum-Chemical | Polarizability | The ease with which the electron cloud of the molecule can be distorted by an electric field. | Affects intermolecular forces and the molecule's response to ionic reagents. |

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized molecular geometry, bond lengths, and bond angles. These calculations provide fundamental data, including vibrational frequencies (for comparison with experimental IR spectra) and thermodynamic properties like the heat of formation. DFT serves as the foundation for more advanced analyses, including conformational and frontier molecular orbital studies.

The flexible butane (B89635) backbone of 3-aminobutanamide allows it to adopt various spatial arrangements, or conformations, through the rotation of its single bonds. Conformational analysis is a computational method used to identify the most stable of these conformations. nih.govmdpi.comnih.gov The process involves systematically rotating the dihedral angles of the molecule and calculating the potential energy for each resulting structure.

The results are visualized on a potential energy landscape, a plot that maps energy as a function of the rotational angles. The low points, or minima, on this landscape correspond to stable, low-energy conformers of the 3-aminobutanamide cation. Identifying these preferred conformations is essential, as the molecule's reactivity and interactions are governed by its most populated three-dimensional shapes.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For the 3-aminobutanamide cation, FMO analysis would predict its reactive sites. The HOMO is expected to have a high density around the electron-rich regions, such as the lone pairs of the amide oxygen, indicating its nucleophilic character. Conversely, the LUMO would highlight areas susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

| Orbital | Description | Predicted Location on 3-Aminobutanamide | Chemical Significance |

| HOMO | Highest Occupied Molecular Orbital | Likely concentrated on the lone-pair electrons of the amide oxygen atom. | The primary site for electron donation (nucleophilic character). |

| LUMO | Lowest Unoccupied Molecular Orbital | Expected to be distributed around the carbonyl carbon and the protonated amino group. | The primary site for electron acceptance (electrophilic character). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | N/A | An indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. chemrxiv.orgnih.govresearchgate.netosti.gov It uses a color scale to indicate different electrostatic potential values, providing an intuitive guide to a molecule's reactive behavior.

For this compound, an MEP map would clearly illustrate its key chemical features:

Red/Yellow Regions: These indicate areas of negative electrostatic potential, representing electron-rich sites. Such a region would be prominent around the carbonyl oxygen of the amide group, identifying it as a prime location for electrophilic attack or hydrogen bond acceptance.

Blue Regions: These signify areas of positive electrostatic potential, representing electron-poor sites. The most positive region would be concentrated around the hydrogens of the protonated amino group (-NH3+), marking it as the center of nucleophilic attack or hydrogen bond donation.

Green Regions: These denote areas of neutral potential, which would be found on the aliphatic carbon backbone of the molecule.

The MEP map provides a comprehensive picture of how this compound would interact with other reagents, solvents, or surfaces from an electrostatic standpoint.

Molecular Dynamics Simulations (focused on chemical behavior and conformational flexibility)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. fiveable.mefiveable.meacs.org For a molecule like this compound, an MD simulation would provide profound insights into its dynamic nature, revealing how it folds, flexes, and interacts with its environment at an atomic level.

Hypothetical Research Objectives and Methodology:

A typical MD simulation study of this compound would likely aim to:

Characterize the conformational landscape: Identify the most stable three-dimensional arrangements (conformers) of the molecule in a vacuum and in a solvent, typically water, to mimic physiological conditions.

Analyze dihedral angle rotations: Investigate the rotational barriers around the key single bonds in the molecule's backbone to understand its flexibility.

Study the impact of the solvent: Examine how the presence of water molecules and the chloride counter-ion influences the conformational preferences and intramolecular interactions of this compound. researchgate.netnih.gov

The simulation would begin by defining a force field, a set of parameters that describe the potential energy of the system. fiveable.me The molecule would then be placed in a simulation box, often filled with water molecules, and the system would be subjected to energy minimization to remove any unfavorable starting conformations. bioinformaticsreview.comarchie-west.ac.uk Following this, the simulation would proceed by solving Newton's equations of motion for each atom, generating a trajectory of the molecule's movements over a set period, often on the scale of nanoseconds to microseconds. acs.org

Expected Findings on Chemical Behavior and Conformational Flexibility:

From such a simulation, it would be possible to analyze the trajectory to understand the molecule's behavior. Due to the presence of several rotatable single bonds, this compound is expected to exhibit significant conformational flexibility. The primary drivers of its conformational preferences would be the interplay between steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions.

The solvent environment is expected to play a crucial role in the conformational dynamics. scielo.brresearchgate.net In an aqueous solution, the polar water molecules would form hydrogen bonds with the amine and amide groups of this compound, which could compete with and disrupt intramolecular hydrogen bonds. This would likely lead to a different distribution of conformers compared to the gas phase. The chloride ion would also influence the electrostatic environment around the protonated amine group.

Illustrative Data Table of Conformational Analysis:

The following table is a hypothetical representation of the kind of data that could be generated from a molecular dynamics simulation of this compound in an aqueous solution. This table illustrates the relative populations and key dihedral angles of plausible low-energy conformers.

| Conformer | Relative Population (%) | Key Dihedral Angle 1 (°) (N-Cα-Cβ-Cγ) | Key Dihedral Angle 2 (°) (Cα-Cβ-Cγ-Cδ) | Primary Intramolecular Interactions |

|---|---|---|---|---|

| Extended | 45 | ~180 | ~180 | Solvent hydrogen bonding dominates |

| Gauche 1 | 30 | ~60 | ~180 | Weak intramolecular H-bond (NH...O=C) |

| Gauche 2 | 20 | ~-60 | ~180 | Weak intramolecular H-bond (NH...O=C) |

| Folded | 5 | ~60 | ~60 | Potential for stronger intramolecular interactions |

Q & A

Q. What are the standard laboratory methods for synthesizing 3-Aminobutanamide hydrochloride?

The synthesis typically involves amidation reactions between amino acid derivatives (e.g., 2-amino-3-methylbutanoic acid) and amines, followed by salt formation with hydrochloric acid. Key steps include:

- Amidation : Reacting precursors under controlled pH and temperature to form the amide bond.

- Purification : Crystallization or filtration to isolate the hydrochloride salt, ensuring high purity (>95%) .

- Scale-up : Industrial methods use large reactors with optimized reaction times (e.g., 3–14 hours) and temperatures (0–40°C) .

Q. Which analytical techniques are most effective for characterizing this compound?

- LCMS : Validates molecular weight and purity, with retention times and fragmentation patterns confirming structural integrity .

- NMR Spectroscopy : H and C NMR resolve stereochemistry and functional groups (e.g., amine protons at δ 1.5–2.5 ppm) .

- DSC/TGA : Assess thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .

Q. How does the hydrochloride form enhance the compound’s utility in aqueous systems?

The hydrochloride salt improves water solubility (>50 mg/mL at 25°C), facilitating use in biological assays (e.g., enzyme kinetics) and reducing solvent-dependent artifacts .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?

- Temperature : Lower temperatures (−20°C) favor kinetic control, reducing racemization .

- Catalysts : Chiral catalysts (e.g., BINOL-derived) can achieve enantiomeric excess >90% in asymmetric syntheses .

- Flow Chemistry : Continuous flow systems enhance reproducibility and yield (up to 85%) by minimizing side reactions .

Q. What mechanisms underlie this compound’s interactions with biological targets?

- Enzyme Modulation : The compound’s amine group acts as a nucleophile, forming transient covalent bonds with catalytic residues (e.g., serine hydrolases), altering enzyme kinetics ( reduction by 30–50%) .

- Receptor Binding : Structural analogs show affinity for G-protein-coupled receptors (GPCRs), with IC values in the micromolar range .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Assay Standardization : Control for variables like buffer pH (optimal range: 7.0–7.4) and salt concentration .

- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .

Q. What strategies optimize derivatization of this compound for proteomics applications?

- Functionalization : Introduce biotin or fluorophores via NHS-ester coupling, maintaining a molar ratio of 1:1.5 (compound:reagent) to avoid over-labeling .

- Stability Testing : Monitor derivatized products under physiological conditions (37°C, pH 7.4) for 72 hours to ensure integrity .

Comparative Synthesis Methods

| Method | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Amidation + HCl Salt | 40°C, 3 hours | 78% | 96% | |

| Flow Chemistry | Continuous flow, 0°C | 85% | 99% | |

| Chiral Catalysis | BINOL catalyst, −20°C | 70% | 98% |

Key Considerations for Data Interpretation

- Solubility Limits : Precipitation in high-salt buffers may artifactually reduce apparent bioactivity; use dynamic light scattering (DLS) to confirm colloidal stability .

- Metabolic Stability : Evaluate hepatic microsome half-life (e.g., rat: >60 minutes) to prioritize compounds for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.